(1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol
Description
Properties
IUPAC Name |
[1-(3-methoxy-4-nitrophenyl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-19-13-7-11(4-5-12(13)15(17)18)14-6-2-3-10(8-14)9-16/h4-5,7,10,16H,2-3,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZBHGIOBJSYKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCC(C2)CO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol typically involves the following steps:
Nitration: The starting material, 3-methoxyphenyl, undergoes nitration to introduce a nitro group at the 4-position.
Piperidine Ring Formation: The nitrated compound is then reacted with piperidine to form the piperidine ring.
Hydroxymethylation: Finally, the piperidine derivative is subjected to hydroxymethylation to introduce the hydroxymethyl group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: (1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)carboxylic acid.
Reduction: (1-(3-Methoxy-4-aminophenyl)piperidin-3-yl)methanol.
Substitution: (1-(3-Hydroxy-4-nitrophenyl)piperidin-3-yl)methanol.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties .
Medicine:
- Explored as a potential lead compound in drug discovery and development, particularly for targeting neurological disorders .
Industry:
Mechanism of Action
The mechanism of action of (1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The piperidine ring and methoxy group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Insights:
Electronic Effects: Nitro groups (e.g., in 7b) increase polarity and enantioselectivity (>99% ee) compared to chloro analogs (88–89% ee) . Methoxy groups (electron-donating) enhance solubility in non-polar solvents (e.g., CHCl₃), while nitro groups (electron-withdrawing) may improve binding to polar biological targets .
Stereochemical Stability: Compounds with nitro substituents (e.g., 7b) exhibit higher ee values, likely due to stronger chiral induction during organocatalytic synthesis . Chloro and bromo analogs show moderate ee (81–89%), influenced by steric hindrance and π-π interactions during crystallization .
HPLC Behavior :
- Retention times correlate with substituent polarity: nitro-substituted 7b (19.477 min) elutes later than chloro analogs (15.436–19.712 min) under n-Hexane:i-PrOH conditions .
Crystallographic Data: The pyridyl-substituted 7t crystallizes in a monoclinic P2₁ space group with disordered methoxy and methanol groups, suggesting conformational flexibility absent in rigid nitro-substituted analogs .
Biological Activity
(1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol is a compound characterized by its unique structural features, including a methoxy and a nitro group on the phenyl ring, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound can be represented as follows:
Key Features:
- Methoxy Group : Enhances lipophilicity and may influence binding interactions.
- Nitro Group : Can undergo reduction to form an amino group, potentially interacting with various biological targets.
- Piperidine Ring : Provides structural stability and influences pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can be reduced to an amino group, which may participate in enzyme inhibition or receptor modulation. The piperidine structure aids in binding affinity due to its ability to form hydrogen bonds and engage in hydrophobic interactions with biological macromolecules .
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated for its effects against various bacterial strains, demonstrating effective inhibition at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antibacterial agents .
Anticancer Activity
Research has also explored the antiproliferative effects of this compound against several cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in hematologic tumor cell lines such as HEL (acute erythroid leukemia) and K-562 (chronic myeloid leukemia) with IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HEL | 1.00 ± 0.42 |
| K-562 | 2.00 ± 0.50 |
The presence of the hydroxymethyl group at the 3-position of the piperidine ring enhances its cytotoxic potential, making it a candidate for further development in cancer therapeutics .
Case Studies
-
Antiproliferative Activity Study :
A study synthesized various derivatives of related compounds and tested their cytotoxic effects on MDA-MB-231 breast cancer cells. The findings indicated that modifications to the structure significantly influenced their antiproliferative activity, highlighting the importance of functional groups in drug design . -
Antimicrobial Efficacy Study :
In another investigation, this compound was tested for antibacterial properties against multi-drug resistant strains. Results showed that it effectively reduced bacterial viability, suggesting its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol, and how can reaction conditions be optimized to minimize impurities?
- Methodology : A multi-step synthesis typically involves nucleophilic substitution and reduction reactions. For example, nitrophenyl derivatives can be synthesized via coupling reactions between substituted aryl halides and piperidine intermediates under Pd-catalyzed conditions. Optimization may include adjusting reaction temperature (e.g., 60–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios of reagents to suppress side products like des-methyl analogs or regioisomers .
- Validation : Monitor reaction progress using HPLC or LC-MS, and characterize intermediates via -NMR and IR spectroscopy to confirm structural fidelity .
Q. How can the stereochemical configuration of the piperidine ring influence the compound's biological activity?
- Methodology : Use chiral chromatography or asymmetric synthesis to isolate enantiomers. Compare their binding affinities to targets (e.g., serotonin transporters) using radioligand assays or surface plasmon resonance (SPR). Computational docking studies (e.g., AutoDock Vina) can predict stereospecific interactions with receptor pockets .
- Findings : Analogous compounds, such as (3S,4R)-configured piperidines, show enhanced receptor selectivity due to optimal spatial alignment of the hydroxymethyl and aryl groups .
Q. What safety protocols are advised for handling this compound given limited hazard data?
- Recommendations : Adopt ALARA (As Low As Reasonably Achievable) principles: use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at –20°C. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar nitrophenyl-piperidine derivatives?
- Methodology : Perform meta-analyses of published data, focusing on assay conditions (e.g., cell lines, concentrations). Validate inconsistencies using standardized in vitro models (e.g., HEK-293 cells expressing human serotonin transporters) and dose-response curves. Cross-reference with structural analogs (Table 1) .
- Example : A compound with a 4-fluorophenyl substituent may exhibit divergent activity due to altered electron-withdrawing effects compared to 3-methoxy-4-nitrophenyl groups .
Q. What computational tools predict the physicochemical properties of this compound, and how do they align with experimental data?
- Methodology : Use tools like ChemAxon or Schrödinger Suite to calculate logP, pKa, and solubility. Compare predicted collision cross-sections (CCS) from ion mobility spectrometry (e.g., [M+H]+ = 152.3 Ų) with experimental MALDI-TOF results .
- Validation : Discrepancies >5% may indicate unaccounted conformers or protonation states, necessitating molecular dynamics simulations .
Q. What strategies mitigate the formation of byproducts like des-nitro or ring-opened derivatives during synthesis?
- Methodology : Introduce protecting groups (e.g., tert-butyldimethylsilyl for alcohols) during key steps. Optimize nitro reduction using catalytic hydrogenation (H₂/Pd-C) instead of harsh reagents (e.g., SnCl₂). Monitor byproduct profiles via LC-MS/MS .
Table 1: Structural Analogs and Key Differences
| Compound Name | Key Substituents | CAS Number | Unique Feature |
|---|---|---|---|
| N-Desmethylparoxetine | 4-Fluorophenyl, methylpiperidine | 37656-48-7 | SSRI metabolite; lacks nitro group |
| (3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol | Ethyl, fluorophenyl | 125224-43-3 | Enhanced serotonin affinity |
| Paroxetine Hydrochloride Impurity I | Methyl, benzodioxolane | 6716-98-9 | Antidepressant impurity |
Key Considerations for Experimental Design
- Stereochemical Purity : Use chiral auxiliaries or enzymatic resolution to ensure >99% enantiomeric excess .
- Biological Assays : Prioritize functional assays (e.g., cAMP inhibition) over binding assays to capture downstream effects .
- Data Reproducibility : Report detailed synthetic protocols (e.g., solvent grades, catalyst batches) to address variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
